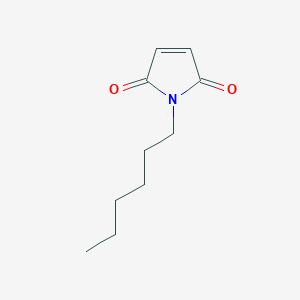
4-Decynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Decynoic acid is a type of organic compound that belongs to the family of carboxylic acids. It is a yellowish liquid with a pungent odor and is soluble in water, ethanol, and ether. It is widely used in scientific research due to its unique properties and applications. In
Mecanismo De Acción
The mechanism of action of 4-Decynoic acid is not well understood. However, it is believed to inhibit the activity of certain enzymes in the body, which can lead to the disruption of cellular processes. It has also been shown to have antimicrobial properties, which may be due to its ability to disrupt the cell membrane of microorganisms.
Efectos Bioquímicos Y Fisiológicos
4-Decynoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms such as bacteria and fungi. It has also been shown to have anti-inflammatory properties, which may be useful in the treatment of certain diseases such as arthritis. Additionally, it has been shown to have anticancer properties, which may be due to its ability to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Decynoic acid in lab experiments is its versatility. It can be used as a building block in the synthesis of various organic compounds and can also be used in the development of new materials. Additionally, it has antimicrobial, anti-inflammatory, and anticancer properties, which make it useful in a wide range of research areas.
However, there are also some limitations to using 4-Decynoic acid in lab experiments. It is a toxic substance and must be handled with care. Additionally, its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are many future directions for research on 4-Decynoic acid. One area of research could be the development of new materials using 4-Decynoic acid as a precursor. Another area of research could be the development of new drugs based on the anti-inflammatory and anticancer properties of 4-Decynoic acid. Additionally, more research is needed to understand the mechanism of action of 4-Decynoic acid and its potential applications in various research areas.
Métodos De Síntesis
4-Decynoic acid can be synthesized by the reaction of 1-bromo-4-chlorobutane with sodium acetylene in the presence of a palladium catalyst. The resulting product is then hydrolyzed to obtain 4-Decynoic acid. Another method involves the reaction of 4-chloro-1-butanol with sodium acetylene in the presence of a copper catalyst followed by hydrolysis.
Aplicaciones Científicas De Investigación
4-Decynoic acid has a wide range of scientific research applications. It is commonly used as a building block in the synthesis of various organic compounds such as esters, amides, and ketones. It is also used as a precursor for the synthesis of biologically active molecules such as antifungal agents, anticancer agents, and antibiotics. Additionally, it is used in the development of new materials such as polymers and surfactants.
Propiedades
Número CAS |
16900-59-7 |
|---|---|
Nombre del producto |
4-Decynoic acid |
Fórmula molecular |
C10H16O2 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
dec-4-ynoic acid |
InChI |
InChI=1S/C10H16O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-5,8-9H2,1H3,(H,11,12) |
Clave InChI |
CUNRFIVIXJBVSE-UHFFFAOYSA-N |
SMILES |
CCCCCC#CCCC(=O)O |
SMILES canónico |
CCCCCC#CCCC(=O)O |
Sinónimos |
4-Decynoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl iodide, [14C]](/img/structure/B100923.png)
![N(6)-[(indol-3-yl)acetyl]-L-lysine](/img/structure/B100925.png)






![N-[4-(thiophen-2-ylmethylamino)phenyl]acetamide](/img/structure/B100934.png)
![4,4'''-Bis[(2-butyloctyl)oxy]-1,1':4',1'':4'',1'''-quaterphenyl](/img/structure/B100935.png)



![Ethanol, 2-[2-[2-(4-aminophenoxy)ethoxy]ethoxy]-](/img/structure/B100949.png)